

(R)-2-(Hydroxymethyl)cyclohexanone: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)cyclohexanone

Cat. No.: B1294659

[Get Quote](#)

Introduction: The Strategic Value of (R)-2-(Hydroxymethyl)cyclohexanone in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure chiral building blocks is incessant. These molecules form the foundational architecture of many complex therapeutic agents, where stereochemistry dictates biological activity and safety.^{[1][2]} (R)-2-(hydroxymethyl)cyclohexanone stands out as a versatile chiral synthon, embodying a unique combination of a stereocenter adjacent to two distinct and readily modifiable functional groups: a ketone and a primary alcohol. This bifunctionality, embedded within a conformationally well-defined six-membered ring, offers a powerful platform for the synthesis of intricate molecular targets.

Living systems, being inherently chiral, exhibit profound stereoselectivity in their interactions with xenobiotics.^[1] Consequently, the use of single-enantiomer drugs has become a regulatory and scientific imperative to enhance therapeutic efficacy and minimize off-target effects.^{[1][3]} This guide provides an in-depth technical overview of (R)-2-(hydroxymethyl)cyclohexanone, tailored for researchers, scientists, and drug development professionals. It will delve into its physicochemical and spectroscopic properties, detail robust synthetic and purification protocols, and explore its strategic applications in the synthesis of high-value pharmaceutical agents, particularly in the antiviral and anti-inflammatory domains.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (R)-2-(hydroxymethyl)cyclohexanone is paramount for its effective use in synthesis and for quality control.

Physicochemical Properties

The properties of the racemic 2-(hydroxymethyl)cyclohexanone are summarized in the table below. It is important to note that while the boiling and melting points of the pure (R)-enantiomer are expected to be similar to the racemate, the optical rotation is a defining characteristic of the enantiomerically pure compound.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂ O ₂	[2]
Molecular Weight	128.17 g/mol	[2]
CAS Number	5331-08-8 (for racemate)	[2]
Appearance	Colorless liquid	
Boiling Point	114-115 °C at 16 Torr	[3]
Melting Point	149 °C	[3]
Density	1.070 g/cm ³ at 19 °C	[3]
Solubility	Soluble in most organic solvents.	
Optical Rotation [α] _D	Data not available in the searched literature.	

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (R)-2-(hydroxymethyl)cyclohexanone. Below are the expected key features in its various spectra.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally verified spectra for the pure (R)-enantiomer are not readily available in the public domain, predicted data based on analogous structures provide a reliable guide for characterization.[4]

Predicted ^1H NMR Data (400 MHz, CDCl_3)[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.85	dd	1H	-CHHOH
~3.65	dd	1H	-CHHOH
~2.50	m	1H	CH-CH ₂ OH
~2.40	br s	1H	-OH
~2.35	m	1H	C(H)H-C=O
~2.15	m	1H	C(H)H-C=O
1.50 - 1.90	m	6H	Cyclohexyl -CH ₂ -

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)[4]

Chemical Shift (δ) ppm	Assignment
~213.5	C=O
~65.0	-CH ₂ OH
~50.0	CH-CH ₂ OH
~42.0	CH ₂ -C=O
~28.0	Cyclohexyl -CH ₂ -
~25.0	Cyclohexyl -CH ₂ -
~23.0	Cyclohexyl -CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of (R)-2-(hydroxymethyl)cyclohexanone will be dominated by the characteristic stretching frequencies of its two functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Description	Reference(s)
~3400 (broad)	O-H	Alcohol stretch	[5]
~2940 and ~2860	C-H	Alkane stretch	[5]
~1710 (strong)	C=O	Ketone stretch	[5]
~1050	C-O	Alcohol stretch	[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (R)-2-(hydroxymethyl)cyclohexanone is expected to show a molecular ion peak (M⁺) at m/z = 128, followed by a series of characteristic fragmentations.

m/z	Proposed Fragment	Reference(s)
128	[M] ⁺	[1]
110	[M - H ₂ O] ⁺	[1]
97	[M - CH ₂ OH] ⁺	[1]
55	[C ₃ H ₃ O] ⁺ (from cyclohexanone ring fragmentation)	[1]

Asymmetric Synthesis and Purification

The synthesis of enantiomerically pure (R)-2-(hydroxymethyl)cyclohexanone is a key challenge that has been addressed through several elegant strategies. The choice of synthetic route often depends on factors such as scale, desired enantiomeric purity, and available resources.

Organocatalytic Asymmetric α -Hydroxymethylation

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a greener and often more cost-effective alternative to metal-based catalysts. The direct asymmetric α -hydroxymethylation of cyclohexanone using a chiral amino acid catalyst, such as L-proline or L-threonine, is a well-established method. While these specific catalysts typically yield the (S)-enantiomer, the principles can be adapted with the corresponding D-amino acids to favor the (R)-enantiomer.

Experimental Protocol: Representative Organocatalytic Synthesis of (S)-2-(Hydroxymethyl)cyclohexanone

This protocol is for the synthesis of the (S)-enantiomer using L-Threonine and serves as a representative example of the methodology.

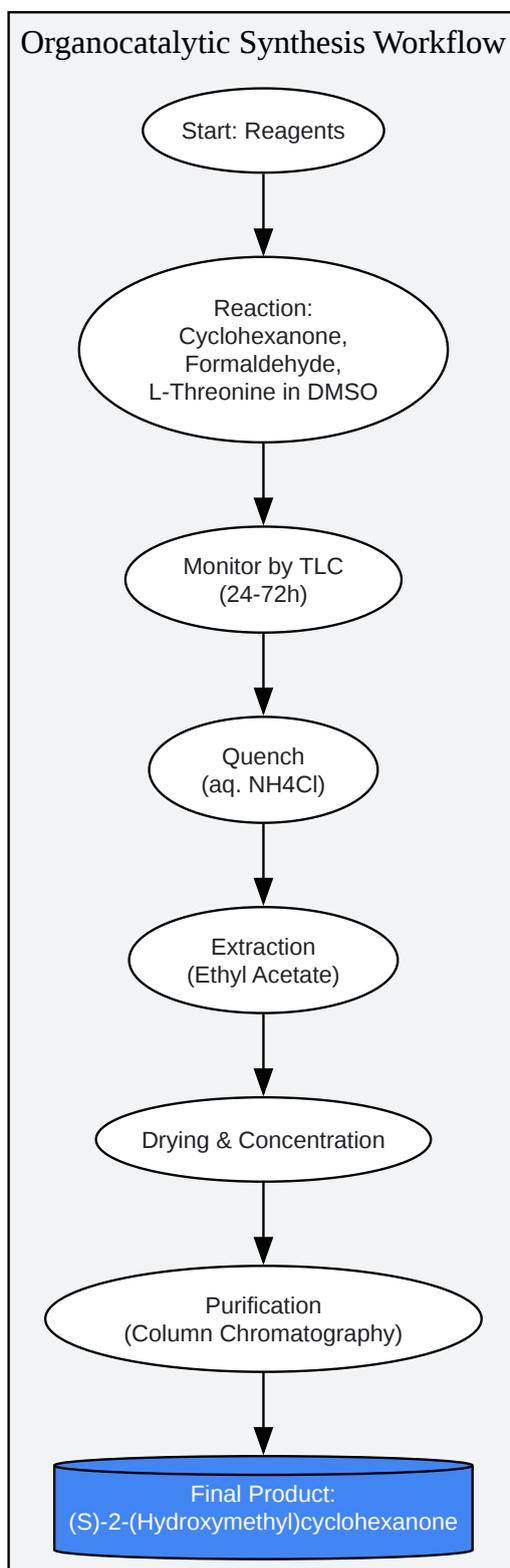
Materials:

- Cyclohexanone
- Aqueous formaldehyde (37 wt%)
- L-Threonine
- Dimethyl Sulfoxide (DMSO)
- Saturated aqueous NH_4Cl
- Ethyl acetate
- Anhydrous Na_2SO_4
- Silica gel for column chromatography

Procedure:

- To a solution of cyclohexanone (1.0 mmol) in DMSO (2.0 mL), add L-Threonine (0.1 mmol, 10 mol%).

- Add aqueous formaldehyde (2.0 mmol) to the mixture.
- Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **(S)-2-(hydroxymethyl)cyclohexanone**.



[Click to download full resolution via product page](#)

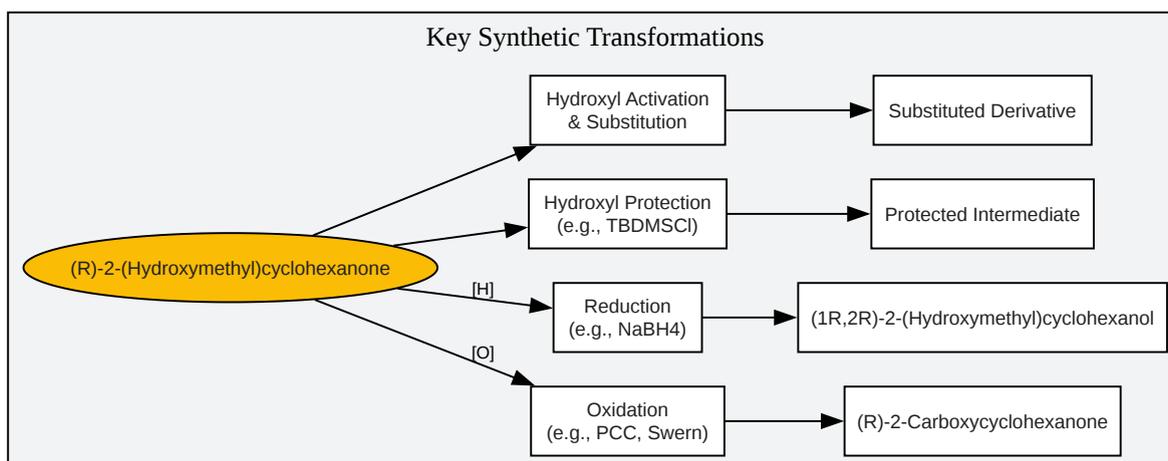
Caption: General workflow for the organocatalytic synthesis.

Chemoenzymatic Resolution

An alternative and often highly selective approach is the chemoenzymatic resolution of racemic **2-(hydroxymethyl)cyclohexanone**. This method involves the use of an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of (R)-**2-(hydroxymethyl)cyclohexanone** stems from the orthogonal reactivity of its ketone and primary alcohol functionalities.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways of (R)-**2-(hydroxymethyl)cyclohexanone**.

- **Oxidation of the Hydroxyl Group:** The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard reagents (e.g., PCC, Swern oxidation for the aldehyde; Jones oxidation for the carboxylic acid). This transformation is useful for introducing further complexity and providing a handle for peptide couplings or other condensations.

- **Reduction of the Ketone:** The carbonyl group can be reduced to a secondary alcohol, yielding a diol. The stereochemical outcome of this reduction can often be controlled through the choice of reducing agent and reaction conditions, providing access to diastereomerically pure diols.
- **Protection and Derivatization:** The hydroxyl group can be readily protected with a range of protecting groups (e.g., silyl ethers, benzyl ethers), allowing for selective manipulation of the ketone functionality.
- **Activation of the Hydroxyl Group and Nucleophilic Substitution:** The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate), enabling its displacement by a wide variety of nucleophiles to introduce diverse functionalities at this position.

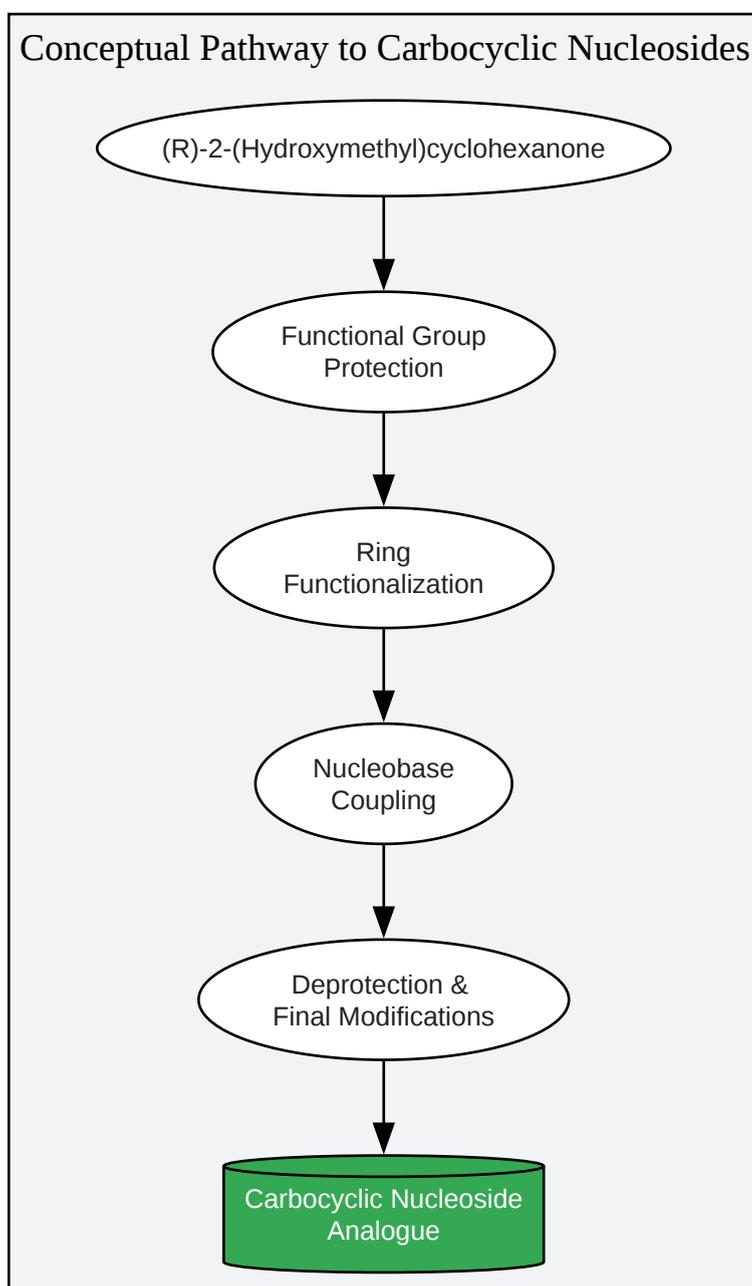
Applications in Drug Development

(R)-2-(hydroxymethyl)cyclohexanone is a valuable precursor for the synthesis of several classes of therapeutic agents, most notably carbocyclic nucleoside analogues and CCR2 antagonists.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety.[6] This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[6] (R)-2-

(hydroxymethyl)cyclohexanone provides a chiral scaffold for the construction of these analogues. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in readily available literature, its structural motif is highly relevant to the synthesis of compounds like Abacavir, a potent HIV reverse transcriptase inhibitor.[7] The synthesis of such molecules often involves the stereoselective installation of a nucleobase onto the carbocyclic ring and subsequent functional group manipulations.



[Click to download full resolution via product page](#)

Caption: Conceptual synthetic route to carbocyclic nucleosides.

Precursor to CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) is a G-protein coupled receptor that plays a crucial role in the inflammatory response by mediating the migration of monocytes. Antagonists of CCR2 have therapeutic potential in a range of inflammatory and autoimmune diseases. Several

potent and selective CCR2 antagonists feature a substituted cyclohexene or cyclohexane core. [8] For instance, the clinical candidate MK-0812 is a potent CCR2 antagonist. [9] While the direct use of (R)-2-(hydroxymethyl)cyclohexanone in the synthesis of MK-0812 is not explicitly detailed, its structure represents a key synthon for accessing the chiral substituted cyclohexene core of this and related antagonists.

Safety and Handling

(R)-2-(hydroxymethyl)cyclohexanone should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

- GHS Hazard Statements:
 - H315: Causes skin irritation. [2][10]
 - H319: Causes serious eye irritation. [2][10]
 - H335: May cause respiratory irritation. [2][10]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection. [10]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

(R)-2-(hydroxymethyl)cyclohexanone is a chiral building block of significant strategic importance in modern organic synthesis and drug discovery. Its unique bifunctional nature, coupled with a defined stereocenter, provides a versatile platform for the construction of complex and biologically active molecules. The development of robust asymmetric synthetic routes, including organocatalytic and chemoenzymatic methods, has made this valuable synthon more accessible. Its demonstrated utility as a precursor to carbocyclic nucleoside

analogues and its potential in the synthesis of CCR2 antagonists underscore its continued relevance to the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to leverage the full potential of this powerful chiral building block in their synthetic endeavors.

References

- PubChem. (n.d.). **2-(Hydroxymethyl)cyclohexanone**. Retrieved from [\[Link\]](#)
- Angene Chemical. (2021, May 1). Safety Data Sheet: **2-(Hydroxymethyl)cyclohexanone**. Retrieved from [\[Link\]](#)
- BenchChem. (2025). Application Note: Interpreting the Mass Spectrum of (S)-2-Hydroxymethylcyclohexanone.
- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Retrieved from [\[Link\]](#)
- BenchChem. (2025). An In-depth Technical Guide to the Properties of (R)- and (S)-2-methylcyclohexanone.
- BenchChem. (2025). A Comparative Guide to the Synthesis of (S)
- BenchChem. (2025). Synthesis of (R)-3-(Hydroxymethyl)cyclohexanone: A Technical Guide.
- BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
- BenchChem. (2025). Cross-referencing NMR data of (S)
- BenchChem. (2025). Application Note: 1H and 13C NMR Assignment for (S)-2-Hydroxymethylcyclohexanone.
- BMRB. (n.d.). bmse000405 Cyclohexanone. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2019, June 5). 15.9.1: More Fragmentation. Retrieved from [\[Link\]](#)
- ResearchGate. (2015, August 6). An Improved Synthesis of a Hydroxymethyl Tricyclic Ketone from Cyclohexanone, the Key Processes for the Synthesis of a Highly Potent Anti-inflammatory and Cytoprotective Agent. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 2-(hydroxymethyl)-2-methyl-1-cyclohexanone. Retrieved from [\[Link\]](#)

- The Chemical Synthesis of Abacavir: The Role of Key Intermediates. (2025, October 31). Retrieved from [[Link](#)]
- BenchChem. (2025). Application Notes: (R)-3-(hydroxymethyl)cyclohexanone as a Chiral Building Block for Antiviral Pharmaceuticals.
- DigitalCommons@TMC. (2022, January 1). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). Conformationally Locked Carbocyclic Nucleosides Built on a 4'-Hydroxymethyl-3'-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Retrieved from [[Link](#)]
- PubMed. (n.d.). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Retrieved from [[Link](#)]
- ResearchGate. (2015, January). Synthetic Approaches to (R)-Cyclohex-2-Enol. Retrieved from [[Link](#)]
- PubMed. (2016, January 15). Discovery and Synthesis of Cyclohexenyl Derivatives as Modulators of CC Chemokine Receptor 2 Activity. Retrieved from [[Link](#)]
- University of St Andrews Research Portal. (n.d.). An Asymmetric Synthesis of Chiral 4,4-Disubstituted Cyclohexenones in High Enantiometric Purity. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [(R)-2-(Hydroxymethyl)cyclohexanone: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294659#r-2-hydroxymethyl-cyclohexanone-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com